3-Methyl-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Methyl-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H7F3O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-(trifluoromethyl)benzaldehyde consists of a benzene ring with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering of the carbon atoms in the ring.Physical And Chemical Properties Analysis
3-Methyl-5-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 188.15 . The density of this compound is 1.301 g/mL at 25 °C .Scientific Research Applications
Application in Cross-Coupling Reactions
3-Methyl-5-(trifluoromethyl)benzaldehyde has been utilized as a monodentate transient directing group (MonoTDG) in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process facilitates the production of symmetrical and unsymmetrical 9-fluorenones with notable regioselectivities, broad functional group compatibility, and high atom economy under mild conditions through a dual carbon-hydrogen (C-H) bond activation sequence (Wang et al., 2019).
Application in Synthesis and Antioxidant Activity
The compound has also been involved in the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds were synthesized using reactions with 4-(4-methylbenzoxy)benzaldehyde and analyzed for their potential in vitro antioxidant activities. The antioxidant activities were comparable to those of standard antioxidants, highlighting its significance in the field of chemistry and biochemistry (Yüksek et al., 2015).
Catalytic and Adsorption Applications
Furthermore, 3-Methyl-5-(trifluoromethyl)benzaldehyde has been implicated in the synthesis of 2D Metal-Organic Frameworks (MOFs) with potential in dye adsorption and catalytic applications. These MOFs exhibit selective adsorption rates for various dyes and show promise as catalysts for aerobic oxidation and Knoevenagel condensation reactions (Ahmad et al., 2018).
Application in Chemosensors for pH Discrimination
The compound is also used in the synthesis of chemosensors for pH, which are capable of discriminating between normal cells and cancer cells based on the pH range. This application is significant in the biomedical field, particularly for cancer diagnostics (Dhawa et al., 2020).
In Bioproduction of Benzaldehyde
3-Methyl-5-(trifluoromethyl)benzaldehyde has also been used in the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. This method offers an environmentally friendly and consumer-preferred alternative to the chemical production of benzaldehyde (Craig & Daugulis, 2013).
Safety And Hazards
properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRYUVXFZQWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629958 | |
Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
116070-39-4 | |
Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116070-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.